Bienvenue dans la boutique en ligne BenchChem!

Progesterone

Receptor pharmacology Steroid hormone signaling Endocrine therapy research

Progesterone (CAS 57-83-0) is the endogenous reference progestogen—unlike synthetic progestins, it shows negligible binding to androgen, glucocorticoid, and mineralocorticoid receptors, ensuring clean PR-mediated transcriptional readouts. As a BCS Class II compound, it is the gold standard for validating solubility-enhancement technologies (micronization, SMEDDS, cyclodextrin complexation). Only progesterone undergoes metabolic conversion to allopregnanolone, enabling PR-independent neuroprotection studies. Caution: oral bioavailability is ~8.6% and formulation-specific bioequivalence (hard vs. soft capsules) is not assured—product substitution must be evidence-based.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 57-83-0
Cat. No. B1679170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgesterone
CAS57-83-0
SynonymsProgesterone;  Agolutin;  Crinone;  Luteohormone;  Utrogestan;  Cyclogest;  Progesterone, (13 alpha,17 alpha)-(+-)-Isomer;  Progesterone, (17 alpha)-Isomer;  Progesterone, (9 beta,10 alpha)-Isomer;  Hormoflaveine;  Lutociclina; 
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyRJKFOVLPORLFTN-LEKSSAKUSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
<0.1 g/100 mL at 19 ºC
Sol in alcohol, acetone, dioxane /beta-Progesterone/
Soluble in alcohol, acetone, dioxane, concentrated sulfuric acid;  sparingly soluble in vegetable oils
In double-distilled water, 9.12 mg/L
In water, 8.81 mg/L at 25 °C
0.00881 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Progesterone (57-83-0) Procurement Guide: Natural Progestogen Receptor Agonist for Reproductive Research and Therapeutic Formulation


Progesterone (CAS 57-83-0), a C21 steroid hormone and endogenous ligand for the nuclear progesterone receptor (PR), exhibits receptor binding and transcriptional activation profiles distinct from those of synthetic progestins [1]. The compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high intestinal permeability [2]. Unlike many synthetic progestins, progesterone demonstrates negligible binding to androgen, glucocorticoid, and mineralocorticoid receptors at physiological concentrations, contributing to a receptor selectivity profile that underpins its continued use as the reference standard in reproductive endocrinology and women‘s health research [3].

Why Progesterone Analogs Cannot Substitute for Progesterone (57-83-0) in Research and Clinical Applications


In vitro and in vivo evidence demonstrates that progestins (synthetic progestogens) differ from progesterone in receptor binding affinity rank order, transcriptional efficacy and potency via PR-B in a cell type-dependent manner, and off-target receptor interactions that cannot be predicted from structural similarity alone [1]. Moreover, formulation and route of administration critically influence progesterone bioavailability: oral micronized progesterone exhibits approximately 8.6% relative bioavailability compared to intramuscular administration, with food ingestion enhancing absorption twofold [2]. Even among micronized progesterone products, bioequivalence is not assured—a clinical re-evaluation found that Yimaxin (hard capsule) was not bioequivalent to Utrogestan (soft capsule) under both vaginal and oral routes, with vaginal exposure ratios of 2.19 for AUC and 2.30 for Cmax [3]. These findings collectively establish that progesterone substitution decisions must be evidence-based and formulation-specific, not based on compound class alone.

Progesterone (57-83-0) Quantitative Differentiation Evidence: Comparative Data for Informed Scientific Selection


Progesterone Receptor Binding Affinity and Selectivity Profile Versus Medroxyprogesterone Acetate

Progesterone exhibits distinct receptor binding characteristics compared to the widely used synthetic progestin medroxyprogesterone acetate (MPA). In rat ovarian granulosa cell cytosol, progesterone and MPA demonstrate comparable binding affinity for progesterone receptors. However, MPA additionally binds to androgen receptors with 20-fold lower potency than testosterone and to glucocorticoid receptors with 10-fold lower potency than dexamethasone, whereas progesterone shows negligible binding to these off-target receptors at physiological concentrations [1]. Furthermore, direct comparison of mineralocorticoid receptor (MR) binding reveals that progesterone binding affinity is significantly greater than that of MPA and most other progestins, with only drospirenone showing higher MR affinity [2].

Receptor pharmacology Steroid hormone signaling Endocrine therapy research

Bioavailability of Oral Micronized Progesterone: Absolute and Route-Comparative Quantification

The absolute and relative bioavailability of progesterone is highly route-dependent and formulation-dependent, directly impacting experimental and therapeutic dosing strategies. In a randomized crossover study in 15 postmenopausal women, oral micronized progesterone (200 mg) demonstrated a relative bioavailability of only 8.6% compared to intramuscular progesterone (50 mg in oil), with Cmax higher after intramuscular administration and Tmax occurring later [1]. Food intake significantly modulated oral absorption, enhancing AUC and Cmax approximately twofold (P < 0.05) without affecting Tmax, while dose proportionality was confirmed across the 100–300 mg range [1]. A separate clinical bioequivalence study comparing two micronized progesterone products under both vaginal and oral routes found that Yimaxin (hard capsule) and Utrogestan (soft capsule) were not bioequivalent [2].

Pharmacokinetics Drug formulation Bioavailability assessment

Luteal Phase Support Efficacy: Oral Micronized Progesterone vs. Vaginal Progesterone in IVF

A multicenter randomized non-inferiority trial (n=1,310) established that oral micronized progesterone at 400 mg/day is non-inferior to vaginal progesterone (90 mg/day) for luteal phase support in fresh embryo transfer cycles, with ongoing pregnancy rates of 35.3% versus 38.0% (absolute difference −2.6%; 95% CI −9.0% to 3.8%; non-inferiority P = 0.010) [1]. However, dose optimization is critical: increasing oral progesterone to 600 mg/day did not improve efficacy and was associated with a lower ongoing pregnancy rate [1]. In contrast, a retrospective study in frozen embryo transfer cycles found that oral dydrogesterone (a synthetic progestin) achieved live birth rates comparable to micronized vaginal progesterone (43.8% vs. 39.0%; P > 0.05) but does not produce the same active metabolites (e.g., allopregnanolone) as natural progesterone [2].

Assisted reproduction Embryo transfer Progesterone supplementation

Neuroactive Metabolite Allopregnanolone Production: Progesterone vs. Synthetic Progestins

Progesterone is unique among progestogens in serving as an endogenous precursor to the neuroactive metabolite allopregnanolone (ALLO), which exerts neuroprotective effects through GABAA receptor potentiation independent of nuclear progesterone receptors. In rodent traumatic brain injury (TBI) models, the beneficial effects of ALLO equal or exceed those of progesterone, and ALLO at 4–16 mg/kg appears more potent than progesterone (16 mg/kg) in facilitating CNS repair [1]. Synthetic progestins, including medroxyprogesterone acetate and dydrogesterone, do not undergo this metabolic conversion and therefore lack this neuroactive signaling pathway [2].

Neurosteroid pharmacology Traumatic brain injury GABA-A receptor modulation

BCS Class II Physicochemical Profile: Solubility-Limited Absorption Necessitating Formulation Strategy

Progesterone is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability [1]. This profile differs from many synthetic progestins (e.g., medroxyprogesterone acetate, norethindrone) which may exhibit higher aqueous solubility due to polar functional groups introduced during chemical synthesis [2]. The BCS Class II designation directly explains progesterone‘s low and variable oral bioavailability (~8.6%) and necessitates formulation strategies such as micronization, lipid-based delivery systems, or cyclodextrin complexation to achieve therapeutic plasma concentrations [3]. Patent literature describes co-micronization with surfactants, supersaturated self-microemulsifying systems, and cyclodextrin inclusion complexes as validated approaches for overcoming solubility-limited absorption [4].

Pharmaceutical formulation Drug delivery systems Solubility enhancement

Endometrial Transcriptomic and Histologic Equivalence: Oral Dydrogesterone vs. Micronized Vaginal Progesterone

A double-blind crossover study (n=30 oocyte donors) directly compared oral dydrogesterone (O-DYD) and micronized vaginal progesterone (MVP) for luteal phase support, assessing plasma pharmacokinetics alongside endometrial histology, transcriptomic signatures, and immune cell composition [1]. Despite O-DYD producing spiked plasma dydrogesterone and 20α-dihydrodydrogesterone concentrations at steady-state relative to progesterone concentrations from MVP, histological examination and transcriptomic analysis revealed a similar endometrial signature between the two treatments [1]. These molecular data support previously reported noninferior reproductive outcomes for O-DYD compared to MVP and indicate that endometrial effects are comparable at the tissue level despite differing pharmacokinetic profiles [2].

Endometrial biology Transcriptomics Assisted reproduction

Progesterone (57-83-0) Evidence-Based Application Scenarios for Research and Procurement


Reproductive Endocrinology Research Requiring Pure Progestational Activity

Investigators studying progesterone receptor-mediated transcriptional regulation without confounding androgenic, glucocorticoid, or mineralocorticoid activities must use progesterone rather than synthetic progestins. Evidence shows that medroxyprogesterone acetate binds androgen receptors (20-fold less potent than testosterone) and glucocorticoid receptors (10-fold less potent than dexamethasone), whereas progesterone shows negligible binding to these off-target receptors [9]. Progesterone is the only progestogen that serves as an endogenous precursor to allopregnanolone, enabling investigation of PR-dependent and PR-independent signaling pathways in reproductive tissues and the central nervous system [10].

Pharmaceutical Formulation Development Targeting BCS Class II Solubility Enhancement

Progesterone‘s BCS Class II classification (low solubility, high permeability) makes it an ideal model compound for developing and validating solubility-enhancement technologies [9]. Formulation scientists can benchmark novel delivery systems against established approaches including micronization, lipid-based self-microemulsifying systems, and cyclodextrin complexation, all of which are documented in patent and primary literature [10]. The compound’s well-characterized pharmacokinetic profile—including 8.6% oral bioavailability and food-dependent absorption—provides a reliable baseline for assessing formulation improvements [8].

Assisted Reproductive Technology (ART) Luteal Phase Support Protocol Optimization

Clinical researchers designing luteal phase support protocols can reference quantitative evidence comparing progesterone formulations and routes. Oral micronized progesterone at 400 mg/day is non-inferior to vaginal progesterone (90 mg/day) for ongoing pregnancy rates (35.3% vs. 38.0%; P = 0.010) in fresh embryo transfer cycles [9]. For frozen embryo transfer cycles, micronized vaginal progesterone achieves live birth rates comparable to oral dydrogesterone (39.0% vs. 43.8%; P > 0.05), with both supported by endometrial transcriptomic equivalence data [10]. Procurement of progesterone for ART applications must consider that different commercial products (e.g., hard vs. soft capsules) are not bioequivalent and may yield significantly different drug exposure [8].

Neurosteroid and Traumatic Brain Injury Preclinical Research

Progesterone is the requisite starting material for investigating allopregnanolone-mediated neuroprotection in TBI and other neurological injury models. In rodent controlled cortical impact models, allopregnanolone (4–16 mg/kg) exerts neuroprotective effects that equal or exceed those of progesterone (16 mg/kg) and appears more potent in facilitating CNS repair [9]. Unlike synthetic progestins, progesterone undergoes enzymatic conversion to allopregnanolone in the brain, activating GABAA receptors and modulating mitochondrial permeability transition pores through PR-independent mechanisms [10]. Researchers investigating these non-classical signaling pathways must use progesterone, as synthetic analogs lack this metabolic capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Progesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.